

# ZAP-180013: A New Frontier in NLRP3 Inflammasome Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ZAP-180013**

Cat. No.: **B1683543**

[Get Quote](#)

For Immediate Release

A comprehensive analysis of **ZAP-180013**, a novel small molecule inhibitor, reveals its potent and specific activity against the NLRP3 inflammasome, positioning it as a promising candidate for the treatment of a wide range of inflammatory diseases. This guide provides a detailed comparison of **ZAP-180013** with other leading NLRP3 inhibitors—MCC950, Oridonin, and Dapansutriole—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is a key driver in numerous pathologies, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. The development of targeted NLRP3 inhibitors is therefore a significant area of therapeutic research.

## Mechanism of Action: A Differentiated Approach

Recent findings from Seoul National University have clarified the mechanism of **ZAP-180013** as a direct inhibitor of the NLRP3 inflammasome. It functions by binding to the H698 residue of the NLRP3 protein, thereby preventing its oligomerization, a crucial step in inflammasome activation. A key advantage of **ZAP-180013** is its demonstrated efficacy against NLRP3 variants that are resistant to MCC950, a widely studied but clinically stalled NLRP3 inhibitor.[\[1\]](#) [\[2\]](#)

In contrast, other inhibitors exhibit different modes of action:

- MCC950 also directly binds to the NLRP3 protein, but at a different site, inhibiting its ATPase activity.
- Oridonin, a natural product, acts as a covalent inhibitor, forming a permanent bond with a cysteine residue in the NACHT domain of NLRP3. This covalent modification blocks the interaction between NLRP3 and NEK7, a protein essential for inflammasome assembly.
- Dapansutrile (OLT1177) is an orally available, active  $\beta$ -sulfonyl nitrile compound that has been shown to selectively inhibit the NLRP3 inflammasome, though its precise binding site is still under investigation.

## Comparative Efficacy: A Quantitative Overview

The following table summarizes the in vitro potency of **ZAP-180013** and its comparators in inhibiting NLRP3 inflammasome activation. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell types, and assay methods.

| Inhibitor    | Target                      | IC50                           | Cell Type                                     | Assay                   |
|--------------|-----------------------------|--------------------------------|-----------------------------------------------|-------------------------|
| ZAP-180013   | NLRP3 Oligomerization       | Data Not Publicly Available    | Murine and Human Macrophages                  | IL-1 $\beta$ Secretion  |
| MCC950       | NLRP3 ATPase Activity       | $\sim$ 8 nM                    | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1 $\beta$ Secretion  |
| Oridonin     | Covalent NLRP3 Modification | $\sim$ 77.2 nM (NO inhibition) | RAW264.7 Macrophages                          | Nitric Oxide Production |
| Dapansutrile | NLRP3 Inflammasome          | $< 1 \mu\text{M}$              | Human Blood-Derived Macrophages               | NLRP3-ASC Interaction   |

Note: The IC50 for Oridonin reflects the inhibition of nitric oxide production, which is an indirect measure of its anti-inflammatory activity and not a direct measure of NLRP3 inhibition.

## Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and evaluation of these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for assessing inhibitor efficacy.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [ZAP-180013: A New Frontier in NLRP3 Inflammasome Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683543#benchmarking-zap-180013-against-other-nlrp3-inhibitors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)